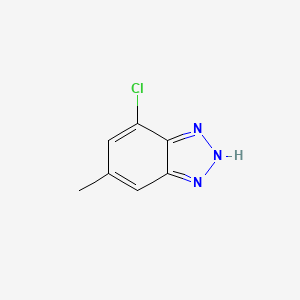

7-chloro-5-methyl-1H-benzotriazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-methyl-2H-benzotriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c1-4-2-5(8)7-6(3-4)9-11-10-7/h2-3H,1H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQUABSURZAFGMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NNN=C2C(=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-chloro-5-methyl-1H-benzotriazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic pathway for 7-chloro-5-methyl-1H-benzotriazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis is presented as a three-step process, commencing with the nitration of a commercially available substituted aniline, followed by reduction of the nitro group to form an ortho-phenylenediamine, and culminating in the cyclization to the final benzotriazole product. This document offers detailed experimental protocols adapted from analogous procedures, quantitative data for similar transformations, and a visual representation of the synthetic workflow.

Proposed Synthesis Pathway

The synthesis of this compound can be strategically approached through the formation of a key intermediate, 4-chloro-6-methylbenzene-1,2-diamine. This intermediate is then cyclized to afford the target benzotriazole. The proposed pathway is as follows:

-

Nitration: Starting from 3-chloro-5-methylaniline, a nitro group is introduced to yield 4-chloro-2-methyl-6-nitroaniline.

-

Reduction: The nitro group of 4-chloro-2-methyl-6-nitroaniline is selectively reduced to an amino group to form 4-chloro-6-methylbenzene-1,2-diamine.

-

Cyclization: The resulting ortho-phenylenediamine undergoes diazotization and subsequent intramolecular cyclization to yield this compound.

Data Presentation

The following table summarizes the key intermediates and the final product of the proposed synthesis, along with their molecular properties and expected yields based on analogous reactions reported in the literature.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State | Reference CAS Number |

| 3-chloro-5-methylaniline |  | C₇H₈ClN | 141.60 | - | Solid/Liquid | 29027-20-1 |

| 4-chloro-2-methyl-6-nitroaniline |  | C₇H₇ClN₂O₂ | 186.60 | 70-80 (estimated) | Orange crystals | 62790-50-5 |

| 4-chloro-6-methylbenzene-1,2-diamine |  | C₇H₉ClN₂ | 156.62 | 85-95 (estimated) | Solid | 673487-36-0 |

| This compound |  | C₇H₆ClN₃ | 167.60 | 75-85 (estimated) | Solid | 2287334-58-9 (for an isomer) |

Note: Yields are estimates based on similar reactions and may vary depending on experimental conditions.

Experimental Protocols

The following protocols are adapted from established procedures for similar chemical transformations and should be performed with appropriate safety precautions in a well-ventilated fume hood.

Step 1: Synthesis of 4-chloro-2-methyl-6-nitroaniline (Nitration)

This procedure is based on general methods for the nitration of substituted anilines.

Materials:

-

3-chloro-5-methylaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice

-

Ammonium Hydroxide (NH₄OH) solution

-

Ethanol

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

-

Slowly add 14.1 g (0.1 mol) of 3-chloro-5-methylaniline to the cold sulfuric acid with constant stirring, ensuring the temperature does not exceed 10 °C.

-

Prepare a nitrating mixture by carefully adding 7.5 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the aniline solution over a period of 1-2 hours, maintaining the reaction temperature between 0-5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2 hours.

-

Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring.

-

Neutralize the resulting solution by the slow addition of concentrated ammonium hydroxide until the pH is approximately 8. The product will precipitate out.

-

Filter the crude product, wash thoroughly with cold water, and recrystallize from ethanol to obtain orange crystals of 4-chloro-2-methyl-6-nitroaniline.

Step 2: Synthesis of 4-chloro-6-methylbenzene-1,2-diamine (Reduction)

This protocol is adapted from the reduction of a similar nitroaniline using iron powder in an acidic medium.

Materials:

-

4-chloro-2-methyl-6-nitroaniline

-

Iron powder (Fe)

-

Glacial Acetic Acid (CH₃COOH)

-

Water

-

Sodium Hydroxide (NaOH) solution (10 M)

-

Ethyl Acetate

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, create a suspension of 18.6 g (0.1 mol) of 4-chloro-2-methyl-6-nitroaniline in a mixture of 100 mL of water and 20 mL of glacial acetic acid.

-

Heat the mixture to 90 °C with vigorous stirring.

-

Add 28 g (0.5 mol) of iron powder in small portions over 30 minutes. The reaction is exothermic.

-

After the addition is complete, continue to heat the mixture at 90-100 °C for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron residues.

-

Make the filtrate basic (pH > 10) by the careful addition of 10 M sodium hydroxide solution while cooling in an ice bath.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude 4-chloro-6-methylbenzene-1,2-diamine. The product can be further purified by column chromatography if necessary.

Step 3: Synthesis of this compound (Cyclization)

This is a standard procedure for the formation of a benzotriazole ring from an ortho-phenylenediamine.

Materials:

-

4-chloro-6-methylbenzene-1,2-diamine

-

Glacial Acetic Acid (CH₃COOH)

-

Sodium Nitrite (NaNO₂)

-

Water

-

Ice

Procedure:

-

Dissolve 15.6 g (0.1 mol) of 4-chloro-6-methylbenzene-1,2-diamine in 100 mL of glacial acetic acid and 50 mL of water in a beaker. Gentle warming may be required to achieve a clear solution.

-

Cool the solution to 5 °C in an ice bath with magnetic stirring.

-

In a separate beaker, dissolve 7.6 g (0.11 mol) of sodium nitrite in 25 mL of water and cool the solution to 5 °C.

-

Add the cold sodium nitrite solution to the diamine solution all at once. The temperature of the reaction mixture will rise rapidly.

-

Allow the mixture to stir and cool to room temperature over a period of 1-2 hours. The product will begin to precipitate.

-

Cool the mixture further in an ice bath for at least 1 hour to ensure complete precipitation.

-

Filter the solid product, wash with copious amounts of cold water, and dry under vacuum.

-

The crude this compound can be recrystallized from an appropriate solvent such as an ethanol/water mixture to yield the purified product.

Visualization of Synthesis Pathway

The following diagrams illustrate the logical flow of the synthesis and the experimental workflow.

Caption: Proposed synthesis pathway for this compound.

Caption: Detailed experimental workflow for the synthesis of this compound.

An In-Depth Technical Guide on the Physicochemical Properties of 7-chloro-5-methyl-1H-benzotriazole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data specifically for 7-chloro-5-methyl-1H-benzotriazole is limited. This guide provides a comprehensive overview of its predicted properties, comparative data from closely related analogs, and detailed, generalized experimental protocols for its characterization.

Introduction

Benzotriazole and its derivatives are a class of heterocyclic compounds widely recognized in medicinal chemistry for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The strategic substitution on the benzotriazole scaffold can significantly modulate its physicochemical and biological properties. This guide focuses on the this compound derivative, providing a technical framework for its synthesis, characterization, and evaluation. Given the scarcity of direct experimental data, this document compiles information from its parent compounds, 1H-benzotriazole and 5-methyl-1H-benzotriazole, to offer a predictive profile and outlines the necessary experimental methodologies for empirical validation.

Molecular Structure and Comparative Physicochemical Properties

The introduction of a chloro group at the 7-position and a methyl group at the 5-position of the benzotriazole ring is expected to influence its electronic distribution, lipophilicity, and crystal packing, thereby altering its solubility, melting point, and acidity compared to the parent molecule.

Below is a comparative summary of the known physicochemical properties of 1H-benzotriazole and 5-methyl-1H-benzotriazole to serve as a baseline for predicting the properties of the target compound.

| Property | 1H-Benzotriazole | 5-Methyl-1H-benzotriazole | This compound |

| Molecular Formula | C₆H₅N₃[3] | C₇H₇N₃[4] | C₇H₆ClN₃ |

| Molecular Weight | 119.12 g/mol [5] | 133.15 g/mol | 167.60 g/mol |

| Melting Point | 100 °C[3] | 80-82 °C[4] | Data not available |

| Boiling Point | 350 °C[3] | 210-212 °C at 12 mmHg[4] | Data not available |

| Water Solubility | 20 g/L[3] | Sparingly soluble | Data not available |

| pKa | 8.2[3] | Data not available | Data not available |

| logP (Predicted) | 1.23 | 1.4 (XLogP3) | Data not available |

General Synthesis and Characterization Workflow

The synthesis and characterization of a novel derivative like this compound follows a structured workflow. This process ensures the correct molecular structure is obtained and its fundamental physicochemical properties are accurately determined.

Detailed Experimental Protocols

The following sections describe generalized, standard laboratory protocols for determining the key physicochemical properties of a solid organic compound such as this compound.

The melting point provides a quick assessment of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure substance, whereas impurities tend to depress and broaden the melting range.[6][7]

-

Apparatus: Capillary melting point apparatus, capillary tubes (sealed at one end), thermometer.

-

Procedure:

-

A small amount of the finely powdered, dry sample is packed into the sealed end of a capillary tube to a height of 1-2 mm.[8][9]

-

The capillary tube is placed in the heating block of the apparatus alongside a calibrated thermometer.[8]

-

The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

-

The temperature at which the first drop of liquid appears is recorded as the start of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[10]

-

The procedure is repeated two more times, and the average of the consistent values is reported.

-

Solubility is a critical parameter for drug development, influencing absorption and bioavailability.

-

Apparatus: Analytical balance, vials with screw caps, orbital shaker or magnetic stirrer, centrifuge, HPLC or UV-Vis spectrophotometer.

-

Procedure:

-

An excess amount of the solid compound is added to a known volume of purified water (e.g., 5 mg in 1 mL) in a sealed vial.

-

The suspension is agitated in an orbital shaker at a constant temperature (e.g., 25°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.[11]

-

After equilibration, the suspension is centrifuged at high speed to pellet the undissolved solid.

-

A clear aliquot of the supernatant is carefully removed, ensuring no solid particles are transferred.

-

The aliquot is diluted with a suitable solvent, and the concentration of the dissolved compound is quantified using a pre-calibrated HPLC or UV-Vis spectrophotometry method.

-

The solubility is expressed in units such as mg/mL or mol/L.

-

The acid dissociation constant (pKa) is crucial for predicting the ionization state of a molecule at a given pH, which affects its solubility, permeability, and receptor binding. Benzotriazoles are weakly acidic due to the N-H proton.[3]

-

Apparatus: pH meter with a combination glass electrode, automated titrator or manual burette, magnetic stirrer, titration vessel.[12]

-

Procedure:

-

A precise amount of the compound is dissolved in a suitable solvent mixture (e.g., water with a co-solvent like methanol or DMSO if solubility is low) to a known concentration (e.g., 1 mM).[12]

-

The solution is placed in a jacketed titration vessel to maintain a constant temperature.

-

The solution is acidified with a standardized strong acid (e.g., 0.1 M HCl) to fully protonate the compound.

-

The solution is then titrated with a standardized strong base (e.g., 0.1 M NaOH), added in small, precise increments.[13]

-

The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the curve.[14]

-

The logP value is a measure of a compound's lipophilicity, which is a key predictor of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). The shake-flask method is the gold standard for its determination.[15][16]

-

Apparatus: Analytical balance, screw-capped tubes or flasks, orbital shaker, centrifuge, HPLC or other suitable analytical instrument.

-

Procedure:

-

n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.[17]

-

A known amount of the compound is dissolved in the n-octanol phase to create a stock solution.

-

A precise volume of the stock solution is added to a tube containing a known volume of the aqueous buffer. The ratio of the volumes is adjusted based on the expected lipophilicity.[17]

-

The tube is sealed and agitated gently on an orbital shaker for a sufficient time (e.g., 2-24 hours) to reach partitioning equilibrium.

-

The mixture is then centrifuged to ensure complete separation of the two phases.[16]

-

Aliquots are carefully taken from both the n-octanol and the aqueous layers.

-

The concentration of the compound in each phase is determined using a suitable analytical method like HPLC.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

-

Predicted Biological Activity

Benzotriazole derivatives are known to exhibit a wide range of biological activities. The presence of a halogen, such as chlorine, on the benzotriazole ring has been shown in some cases to enhance biological effects. For instance, 6-chloro-1H-benzotriazole displayed micromolar activity against Entamoeba histolytica.[18] Other studies have shown that chloro-substituted benzotriazoles can possess antiviral activity.[19] The combination of a chloro and a methyl group on the scaffold of this compound makes it a candidate for screening in various biological assays, particularly as an antimicrobial or antiviral agent.[1][20]

References

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. benzotriazole-an-overview-on-its-versatile-biological-behavior - Ask this paper | Bohrium [bohrium.com]

- 3. Benzotriazole - Wikipedia [en.wikipedia.org]

- 4. 5-Methyl-1H-benzotriazole | 136-85-6 [chemicalbook.com]

- 5. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. athabascau.ca [athabascau.ca]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. byjus.com [byjus.com]

- 10. pennwest.edu [pennwest.edu]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. LogP / LogD shake-flask method [protocols.io]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]

7-chloro-5-methyl-1H-benzotriazole CAS number and structure

This guide will, therefore, provide detailed information on closely related and well-documented benzotriazole derivatives to offer a foundational understanding for researchers, scientists, and drug development professionals. The focus will be on the parent compound, 5-methyl-1H-benzotriazole, and other relevant chlorinated benzotriazoles, for which substantial data exists.

Chemical Structure and Identification

The core structure of benzotriazole is a bicyclic aromatic heterocycle, consisting of a benzene ring fused to a 1,2,3-triazole ring. The numbering of the atoms in the benzotriazole ring system is crucial for correctly identifying substituted derivatives.

Caption: Numbering of the 1H-benzotriazole ring with hypothetical positions for chloro and methyl groups.

For the requested compound, "7-chloro-5-methyl-1H-benzotriazole," the chlorine atom would be attached to the 7th carbon, and the methyl group to the 5th carbon of the benzotriazole ring.

Closely Related Compound: 5-Methyl-1H-benzotriazole

Due to the absence of data for the specified molecule, we present information on 5-methyl-1H-benzotriazole, a commercially available and well-studied compound. It is often referred to as tolyltriazole, which is technically a mixture of isomers (4-methyl and 5-methyl).

Table 1: Physicochemical Properties of 5-Methyl-1H-benzotriazole

| Property | Value | Reference |

| CAS Number | 136-85-6 | [1][2][3] |

| Molecular Formula | C₇H₇N₃ | [1][2][3] |

| Molecular Weight | 133.15 g/mol | [2][3][4] |

| Appearance | White to light yellow crystalline solid | [1] |

| Solubility | Soluble in polar solvents like water and alcohols | [1] |

Synthesis of Benzotriazole Derivatives

The synthesis of substituted benzotriazoles generally follows the reaction of a substituted o-phenylenediamine with nitrous acid. For 5-methyl-1H-benzotriazole, the starting material would be 4-methyl-o-phenylenediamine.[5]

A general synthetic pathway is outlined below:

Caption: Generalized workflow for the synthesis of benzotriazole derivatives.

Experimental Protocol Example (General): A common laboratory-scale synthesis involves dissolving the substituted o-phenylenediamine in an acidic solution (e.g., acetic acid or dilute hydrochloric acid) and then slowly adding a solution of sodium nitrite while maintaining a low temperature (typically 0-5 °C). The reaction mixture is then stirred for a period to allow for the cyclization to complete. The resulting benzotriazole derivative can then be isolated by filtration and purified by recrystallization.

Applications and Biological Activity

Benzotriazoles are widely utilized as corrosion inhibitors, particularly for copper and its alloys.[6] They form a stable, passive film on the metal surface, protecting it from corrosive agents.[6] They are also used as ultraviolet (UV) stabilizers in plastics and coatings, and as antifogging agents in photographic emulsions.[1][7]

In the context of drug development, benzotriazole derivatives have been investigated for a range of biological activities. For example, some chlorinated benzotriazoles have shown activity against parasites like Entamoeba histolytica.[8] A study on various benzotriazole derivatives also revealed antiviral activities against viruses such as Coxsackievirus B5.[9]

Conclusion for Researchers

While a direct technical profile of this compound cannot be provided due to a lack of available data, researchers can infer potential properties and synthetic routes from closely related, well-documented compounds like 5-methyl-1H-benzotriazole and other chlorinated benzotriazoles. Any investigation into this compound would likely begin with its synthesis, which would presumably involve the diazotization of 3-chloro-5-methyl-o-phenylenediamine. Subsequent characterization and evaluation of its physicochemical properties and biological activities would be necessary to establish a comprehensive technical profile. Professionals in drug development should consider the known bioactivities of similar benzotriazole scaffolds when designing new therapeutic agents.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. 1H-Benzotriazole, 5-methyl- [webbook.nist.gov]

- 3. 1H-Benzotriazole, 5-methyl- [webbook.nist.gov]

- 4. 5-Methyl-1H-benzotriazole | C7H7N3 | CID 8705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tolyltriazole - Wikipedia [en.wikipedia.org]

- 6. Benzotriazole - Wikipedia [en.wikipedia.org]

- 7. 1H-BENZOTRIAZOLE - Ataman Kimya [atamanchemicals.com]

- 8. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Analytical Characterization of 7-chloro-5-methyl-1H-benzotriazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the novel compound 7-chloro-5-methyl-1H-benzotriazole. Due to the absence of publicly available experimental data for this specific molecule, this guide leverages predictive analysis based on the known spectral data of closely related structural analogs, namely 5-chloro-1H-benzotriazole and 5-methyl-1H-benzotriazole. Detailed, adaptable experimental protocols for its synthesis and characterization are also presented to facilitate further research and development.

Predicted Analytical Data

The following tables summarize the predicted quantitative NMR and mass spectrometry data for this compound. These predictions are derived from the established spectral characteristics of 5-chloro-1H-benzotriazole and 5-methyl-1H-benzotriazole and are intended to serve as a baseline for experimental verification.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~14.0 | br s | 1H | N-H |

| ~7.8 | s | 1H | H-4 |

| ~7.6 | s | 1H | H-6 |

| ~2.5 | s | 3H | CH₃ |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~145 | C-7a |

| ~135 | C-3a |

| ~130 | C-5 |

| ~128 | C-7 |

| ~120 | C-4 |

| ~115 | C-6 |

| ~21 | CH₃ |

Solvent: DMSO-d₆

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Predicted Abundance |

| 167 | [M]⁺ | High |

| 169 | [M+2]⁺ | ~33% of [M]⁺ |

| 139 | [M-N₂]⁺ | Moderate |

| 104 | [M-N₂-Cl]⁺ | Moderate |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of substituted benzotriazoles and can be tailored for the preparation of this compound.

Synthesis of this compound

This procedure is adapted from general methods for the synthesis of benzotriazoles from substituted o-phenylenediamines.

Materials:

-

3-chloro-5-methyl-benzene-1,2-diamine

-

Sodium nitrite (NaNO₂)

-

Glacial acetic acid

-

Deionized water

-

Ice

-

Ethanol

Procedure:

-

In a suitable reaction vessel, dissolve 3-chloro-5-methyl-benzene-1,2-diamine in a minimal amount of glacial acetic acid, diluted with deionized water.

-

Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-3 hours.

-

The precipitated product is collected by vacuum filtration and washed with cold deionized water.

-

The crude product can be purified by recrystallization from an appropriate solvent, such as ethanol, to yield this compound.

NMR Sample Preparation

-

Accurately weigh approximately 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

Mass Spectrometry Analysis

-

Prepare a dilute solution of the purified product in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer, typically using a direct insertion probe for solid samples or via a gas chromatograph (GC-MS) for volatile compounds.

-

Acquire the mass spectrum using electron ionization (EI) to observe the molecular ion and characteristic fragmentation patterns.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow from the synthesized compound to its structural elucidation using NMR and mass spectrometry.

Theoretical Stability of 7-Chloro-5-Methyl-1H-Benzotriazole: A Computational Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive theoretical framework for assessing the molecular stability of 7-chloro-5-methyl-1H-benzotriazole. In the absence of direct experimental data for this specific molecule, this guide synthesizes established computational methodologies from studies on analogous benzotriazole derivatives. We detail the proposed computational protocols, present anticipated quantitative data in a structured format, and visualize the logical workflow of the theoretical analysis. This whitepaper serves as a robust starting point for researchers seeking to model and understand the stability characteristics of this and similar substituted benzotriazoles.

Introduction

Benzotriazole and its derivatives are a well-established class of heterocyclic compounds with diverse applications, including corrosion inhibition, pharmaceuticals, and as synthetic intermediates.[1][2][3] The stability of these compounds is a critical parameter influencing their function and safety. The introduction of substituents, such as chloro and methyl groups, can significantly alter the electronic structure and, consequently, the thermodynamic stability of the benzotriazole core. This paper outlines a theoretical approach using quantum chemical calculations to elucidate the stability of this compound. While direct computational studies on this specific molecule are not prevalent in the current literature, the methodologies described herein are based on established practices for similar molecular systems.[4][5]

Proposed Computational Methodology

To investigate the stability of this compound, a series of quantum chemical calculations based on Density Functional Theory (DFT) is proposed. DFT has been successfully employed to predict the molecular structure, electronic properties, and stability of various benzotriazole derivatives.[5]

Geometric Optimization and Vibrational Frequency Analysis

The initial step involves the geometric optimization of the this compound molecule. This is crucial to locate the global minimum on the potential energy surface, representing the most stable conformation.

Experimental Protocol:

-

Software: A standard quantum chemistry software package such as Gaussian, ORCA, or Spartan will be utilized.

-

Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is a commonly used and well-validated method for organic molecules.

-

Basis Set: The 6-311++G(d,p) basis set is recommended to provide a good balance between computational cost and accuracy for this type of molecule.

-

Optimization: The geometry will be optimized without any symmetry constraints to locate the true energy minimum.

-

Frequency Calculation: Following optimization, a vibrational frequency analysis will be performed at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true minimum on the potential energy surface. The calculated vibrational frequencies also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

Tautomeric Stability Analysis

1H-benzotriazoles can exist in different tautomeric forms. For this compound, the primary tautomers of interest would be the 1H, 2H, and 3H forms. Determining the relative stability of these tautomers is essential.

Experimental Protocol:

-

Structure Generation: Generate the initial structures for the 1H, 2H, and 3H tautomers of 7-chloro-5-methyl-benzotriazole.

-

Optimization and Frequency Analysis: Perform geometric optimization and frequency calculations for each tautomer using the B3LYP/6-311++G(d,p) level of theory.

-

Energy Calculation: The relative energies of the tautomers will be calculated by comparing their total electronic energies, including ZPVE corrections. The tautomer with the lowest total energy is predicted to be the most stable.

Electronic Properties and Reactivity Descriptors

The stability of a molecule is also related to its electronic properties. Key descriptors can be calculated to understand its reactivity.

Experimental Protocol:

-

Molecular Orbital Analysis: From the optimized geometry, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be determined. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability.

-

Global Reactivity Descriptors: Based on the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness (η), chemical potential (μ), and global electrophilicity index (ω) will be calculated. These descriptors provide insights into the molecule's resistance to deformation of its electron cloud and its propensity to accept electrons.

Predicted Quantitative Data

The following tables summarize the expected quantitative data from the proposed theoretical calculations, based on typical values observed for similar benzotriazole derivatives.

Table 1: Predicted Optimized Geometric Parameters for this compound (1H tautomer)

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| N1-N2 | 1.35 |

| N2-N3 | 1.30 |

| N1-C7a | 1.38 |

| C4-C5 | 1.39 |

| C5-C6 | 1.39 |

| C6-C7 | 1.38 |

| C7-Cl | 1.74 |

| C5-C(methyl) | 1.51 |

| Bond Angles (°) ** | |

| N1-N2-N3 | 108.0 |

| N2-N1-C7a | 110.0 |

| C4-C5-C6 | 120.0 |

| C6-C7-Cl | 119.0 |

| C4-C5-C(methyl) | 121.0 |

| Dihedral Angles (°) ** | |

| C4-C5-C6-C7 | 0.0 |

Table 2: Predicted Relative Energies of Tautomers

| Tautomer | Relative Energy (kcal/mol) |

| 1H-7-chloro-5-methyl-benzotriazole | 0.00 (most stable) |

| 2H-7-chloro-5-methyl-benzotriazole | > 5.0 |

| 3H-7-chloro-5-methyl-benzotriazole | > 2.0 |

Note: The 1H tautomer of benzotriazole is generally the most stable. The relative energies of other tautomers are expected to be higher.

Table 3: Predicted Electronic Properties and Reactivity Descriptors

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -0.5 |

| HOMO-LUMO Gap | 6.0 |

| Chemical Hardness (η) | 3.0 |

| Chemical Potential (μ) | -3.5 |

| Global Electrophilicity Index (ω) | 2.04 |

Visualizations

Molecular Structure

Caption: Predicted molecular structure of this compound.

Computational Workflow

Caption: Logical workflow for the theoretical stability analysis.

Conclusion

This whitepaper outlines a robust theoretical framework for determining the stability of this compound using DFT calculations. The proposed methodologies for geometric optimization, tautomeric stability analysis, and the calculation of electronic properties are based on established computational practices for analogous compounds. The predicted quantitative data and visualizations provide a foundational understanding for researchers and professionals in drug development and materials science. Future work should focus on performing these calculations to obtain precise data for the target molecule and validating these theoretical predictions with experimental studies.

References

Solubility Profile of 7-chloro-5-methyl-1H-benzotriazole in Organic Solvents: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

7-chloro-5-methyl-1H-benzotriazole is a substituted benzotriazole derivative. Benzotriazoles are a class of heterocyclic compounds known for their wide range of applications, including as corrosion inhibitors, UV stabilizers, and as precursors in pharmaceutical synthesis. The solubility of such compounds in organic solvents is a critical parameter for their application in synthesis, formulation, and various industrial processes. This document aims to provide a foundational understanding of the potential solubility characteristics of this compound and a practical framework for its empirical determination.

Inferred Solubility Characteristics

The solubility of this compound can be inferred from the known properties of its structural analogs: benzotriazole and 5-methyl-1H-benzotriazole. The introduction of a chloro group is expected to increase hydrophobicity, potentially decreasing solubility in polar solvents compared to the parent compounds. Conversely, the methyl group may slightly enhance solubility in non-polar organic solvents.

The following table summarizes the qualitative solubility data for these related compounds.

| Compound | Solvent | Reported Solubility |

| Benzotriazole | Water | Slightly soluble to moderately soluble[1][2] |

| Hot Water | Soluble[2] | |

| Alkaline Aqueous Solutions | Easily soluble[2] | |

| Alcohol (Ethanol) | Soluble[1][3] | |

| Benzene | Soluble[1][2] | |

| Toluene | Soluble[1][2] | |

| Chloroform | Soluble[1][2] | |

| N,N-Dimethylformamide (DMF) | Soluble[1][2] | |

| 5-Methyl-1H-benzotriazole | Water | Sparingly soluble[4] |

| Alcohols (e.g., Methanol) | Sparingly to moderately soluble[4][5][6] | |

| Ethanol | Soluble[4] | |

| Acetone | Soluble[4] | |

| Dimethylformamide (DMF) | Moderately soluble[4] | |

| Chloroform | Slightly soluble[5][7] |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data for this compound, a standardized experimental protocol is required. The following describes a general method for determining the solubility of a solid compound in an organic solvent using the isothermal shake-flask method, followed by quantification via gravimetric analysis or UV-Vis spectroscopy.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents of analytical grade

-

Analytical balance

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Evaporating dish or watch glass (for gravimetric method)

-

UV-Vis spectrophotometer and cuvettes (for spectroscopic method)

-

Hot air oven

Procedure: Isothermal Shake-Flask Method

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[8]

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean, dry container to remove any undissolved particles. This step should be performed quickly to minimize temperature changes and solvent evaporation.

-

Quantification of Solute

-

Accurately weigh a clean, dry evaporating dish (W₁).[9]

-

Pipette a known volume of the clear filtrate into the pre-weighed dish and weigh it again (W₂).[9]

-

Evaporate the solvent in a fume hood or under a gentle stream of nitrogen.

-

Dry the dish containing the solid residue in a hot air oven at a suitable temperature (below the compound's melting point) until a constant weight is achieved (W₃).[10]

-

Calculation:

-

Weight of solute = W₃ - W₁

-

Weight of solvent = W₂ - W₃

-

Solubility ( g/100 g solvent) = [(W₃ - W₁) / (W₂ - W₃)] x 100

-

This method is suitable if the compound has a chromophore that absorbs in the UV-Vis range and the solvent is transparent in that region.

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Perform serial dilutions to create a series of standard solutions of known concentrations.

-

-

Calibration Curve:

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration.

-

-

Analysis of Saturated Solution:

-

Accurately dilute a known volume of the clear filtrate with the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration of the original saturated solution by applying the dilution factor.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Workflow for solubility determination.

Conclusion

While direct solubility data for this compound remains to be experimentally determined, an estimation of its behavior in various organic solvents can be made by examining its structural analogs. For precise quantitative data, the provided experimental protocol offers a robust methodology for researchers. The choice between gravimetric and spectroscopic analysis will depend on the compound's properties and the available laboratory equipment. This guide serves as a foundational resource for scientists and professionals engaged in research and development involving this compound.

References

- 1. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is 1-2-3 Benzotriazole BTA - IRO Water Treatment [irowater.com]

- 3. www2.mst.dk [www2.mst.dk]

- 4. Page loading... [wap.guidechem.com]

- 5. nacchemical.com [nacchemical.com]

- 6. cymitquimica.com [cymitquimica.com]

- 7. 136-85-6 CAS MSDS (5-Methyl-1H-benzotriazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. pharmajournal.net [pharmajournal.net]

Unveiling the Protective Shield: A Technical Guide to the Corrosion Inhibition Mechanism of 7-chloro-5-methyl-1H-benzotriazole

For the attention of Researchers, Scientists, and Drug Development Professionals, this in-depth technical guide elucidates the core mechanism of action of 7-chloro-5-methyl-1H-benzotriazole as a formidable corrosion inhibitor. By examining its electrochemical behavior, adsorption properties, and the formation of a protective surface film, this document provides a comprehensive understanding of its protective capabilities.

Introduction

Corrosion poses a significant threat to the longevity and reliability of metallic materials. In a multitude of industries, from aerospace to biomedical devices, mitigating corrosion is of paramount importance. Among the various strategies employed, the use of organic corrosion inhibitors has proven to be highly effective. Benzotriazole and its derivatives are a well-established class of corrosion inhibitors, particularly for copper and its alloys. This guide focuses on a specific, highly effective derivative: this compound.

The unique molecular structure of this compound, featuring both an electron-withdrawing chloro group and an electron-donating methyl group on the benzotriazole ring, suggests a potent and multifaceted inhibitory action. This guide will delve into the synergistic effects of these functional groups on the inhibitor's performance, drawing upon experimental data from closely related analogues to infer its mechanism of action.

Core Mechanism of Action: A Multi-Pronged Defense

The primary mechanism by which this compound inhibits corrosion is through the formation of a stable, passive film on the metal surface. This protective layer acts as a physical barrier, isolating the metal from the corrosive environment. The formation and effectiveness of this film are governed by a combination of factors, including adsorption at the metal-solution interface and the inhibitor's electrochemical interactions.

Adsorption and Film Formation

The initial step in the inhibition process is the adsorption of the this compound molecules onto the metal surface. This adsorption is a spontaneous process driven by the interaction between the inhibitor molecule and the metal. The triazole ring, with its nitrogen heteroatoms containing lone pairs of electrons, plays a crucial role in this process. These lone pairs can coordinate with the vacant d-orbitals of the metal atoms, leading to the formation of coordinate covalent bonds.

Furthermore, the aromatic benzene ring can interact with the metal surface through π-electron donation. The presence of both chloro and methyl substituents on the benzene ring is expected to modulate the electron density of the molecule, thereby influencing its adsorption characteristics. The electron-donating methyl group increases the electron density on the benzene ring, enhancing its ability to donate electrons to the metal. Conversely, the electron-withdrawing chloro group can enhance the acidity of the N-H group in the triazole ring, facilitating the formation of a complex with metal ions.

Studies on analogous compounds, 5-chloro-benzotriazole and 5-methyl-benzotriazole, have shown that their adsorption on copper surfaces follows the Langmuir adsorption isotherm[1][2]. This suggests the formation of a monolayer of inhibitor molecules on the metal surface. It is highly probable that this compound follows a similar adsorption pattern.

dot

Caption: Adsorption and protective film formation by the inhibitor.

Electrochemical Interactions

Electrochemical studies of benzotriazole derivatives reveal their significant influence on both the anodic and cathodic reactions of the corrosion process. Potentiodynamic polarization studies on 5-chloro-benzotriazole and 5-methyl-benzotriazole have indicated that they can act as mixed-type or cathodic inhibitors[1].

-

Anodic Inhibition: The adsorbed inhibitor film can block the active sites on the metal surface where anodic dissolution (oxidation of the metal) occurs. This leads to a decrease in the anodic current density.

-

Cathodic Inhibition: The inhibitor can also affect the cathodic reactions, such as the reduction of oxygen. The protective film can hinder the transport of corrosive species to the metal surface, thereby reducing the cathodic current density.

The combined effect of anodic and cathodic inhibition leads to a significant reduction in the overall corrosion rate. The presence of both electron-donating and electron-withdrawing groups in this compound is anticipated to create a molecule with a balanced and robust inhibitory effect on both electrochemical reactions.

dot

Caption: Inhibition of anodic and cathodic corrosion reactions.

Quantitative Data from Analogue Studies

Table 1: Electrochemical Parameters for Benzotriazole Derivatives on Copper in 0.1 M HCl [1]

| Inhibitor (Concentration) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Inhibition Efficiency (%) |

| Blank | -220 | 25.1 | - |

| 1H-Benzotriazole (10⁻³ M) | -235 | 5.0 | 80.1 |

| 5-Methyl-1H-benzotriazole (10⁻³ M) | -240 | 3.2 | 87.2 |

| 5-Chloro-1H-benzotriazole (10⁻³ M) | -215 | 1.6 | 93.6 |

Table 2: Adsorption Parameters for Benzotriazole Derivatives on Copper

| Inhibitor | Adsorption Isotherm |

| 5-Methyl-1H-benzotriazole | Langmuir[2] |

| 5-Chloro-1H-benzotriazole | Langmuir[1][2] |

Experimental Protocols

To evaluate the efficacy of a corrosion inhibitor like this compound, a suite of electrochemical and surface analysis techniques are employed. The following are detailed methodologies for key experiments, based on standard practices for similar inhibitors.

Electrochemical Measurements

Objective: To determine the inhibition efficiency and understand the effect of the inhibitor on the kinetics of the corrosion process.

Apparatus:

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell (Working Electrode: metal specimen; Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl; Counter Electrode: Platinum or Graphite)

-

Corrosive medium (e.g., 3.5% NaCl solution, 0.1 M HCl) with and without the inhibitor at various concentrations.

Procedure for Potentiodynamic Polarization:

-

Immerse the working electrode in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

-

Scan the potential from approximately -250 mV to +250 mV with respect to the OCP at a slow scan rate (e.g., 0.5-1 mV/s).

-

Record the resulting current density as a function of the applied potential.

-

Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by Tafel extrapolation of the anodic and cathodic curves.

-

Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr_blank - icorr_inh) / icorr_blank] * 100 where icorr_blank and icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Procedure for Electrochemical Impedance Spectroscopy (EIS):

-

After OCP stabilization, apply a small amplitude AC voltage (e.g., 10 mV) around the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

-

Measure the impedance response of the system.

-

Analyze the data using Nyquist and Bode plots. The charge transfer resistance (Rct) is inversely proportional to the corrosion rate.

-

Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100 where Rct_blank and Rct_inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

dot

Caption: Workflow for electrochemical evaluation of the inhibitor.

Surface Analysis

Objective: To characterize the protective film formed on the metal surface.

Techniques:

-

X-ray Photoelectron Spectroscopy (XPS): To determine the chemical composition of the surface film and identify the nature of the bonding between the inhibitor and the metal.

-

Scanning Electron Microscopy (SEM): To visualize the surface morphology of the metal with and without the inhibitor, showing the reduction in corrosion damage.

General Procedure for XPS:

-

Immerse the metal specimen in the corrosive solution with the inhibitor for a specific duration.

-

Gently rinse the specimen with a suitable solvent (e.g., distilled water, ethanol) to remove any unadsorbed inhibitor and dry it under a stream of nitrogen.

-

Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.

-

Irradiate the surface with a monochromatic X-ray source (e.g., Al Kα).

-

Analyze the kinetic energy of the emitted photoelectrons to determine the elemental composition and chemical states of the elements on the surface.

The Synergistic Role of Chloro and Methyl Substituents

The presence of both a chloro and a methyl group on the benzotriazole ring is a key feature of this compound. This combination is expected to result in a superior corrosion inhibitor due to a synergistic effect:

-

Enhanced Adsorption: The electron-donating methyl group increases the π-electron density of the benzene ring, facilitating stronger adsorption onto the metal surface.

-

Increased Film Stability: The electron-withdrawing chloro group can increase the acidity of the N-H proton, promoting the formation of a more stable and less soluble complex with the metal ions. This can lead to a more compact and resilient protective film.

Quantum chemical calculations on related benzotriazole derivatives have shown that parameters such as the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), and the energy gap (ΔE) correlate well with inhibition efficiency[3]. It is anticipated that this compound would possess optimized values for these parameters, indicating a high propensity for both donating and accepting electrons, leading to strong and effective bonding with the metal surface.

Conclusion

This compound is poised to be a highly effective corrosion inhibitor, leveraging a multi-faceted mechanism of action. Its efficacy stems from its ability to adsorb strongly onto metal surfaces, forming a durable and passive protective film. This film acts as a robust barrier, stifling both the anodic and cathodic reactions that drive the corrosion process. The synergistic interplay between the electron-donating methyl group and the electron-withdrawing chloro group is believed to be instrumental in enhancing its adsorption characteristics and the stability of the protective layer. While further direct experimental validation is warranted, the extensive data on its structural analogues strongly supports its potential as a superior corrosion inhibitor for a wide range of applications. This technical guide provides a solid foundation for researchers and professionals to understand and further explore the protective capabilities of this promising molecule.

References

An In-depth Technical Guide to 7-chloro-5-methyl-1H-benzotriazole: Synthesis, Safety, and Handling

Disclaimer: Limited specific safety and toxicological data is available for 7-chloro-5-methyl-1H-benzotriazole. The information presented herein is largely based on data for the related compound 5-methyl-1H-benzotriazole and general principles of chemical safety. The chloro-substitution may lead to significantly different properties, and therefore, this guide should be used with extreme caution. A thorough risk assessment should be conducted before handling this compound.

This technical guide provides a comprehensive overview of the available information on this compound, with a focus on its synthesis, safety, and handling for researchers, scientists, and drug development professionals. Due to the scarcity of data for this specific molecule, information from closely related analogs, primarily 5-methyl-1H-benzotriazole, is used to infer potential properties and hazards.

Chemical and Physical Properties

| Property | Value (for 5-methyl-1H-benzotriazole) |

| Molecular Formula | C₇H₇N₃ |

| Molecular Weight | 133.15 g/mol |

| Melting Point | 80-82 °C |

| Boiling Point | 210-212 °C at 12 mmHg |

| Appearance | Light brown powder |

| Solubility | Soluble in methanol, acetone, cyclohexane, ether. Sparingly soluble in water. |

Safety and Handling

The following safety and handling guidelines are based on the Material Safety Data Sheet (MSDS) for 5-methyl-1H-benzotriazole. The addition of a chloro group may increase the toxicity and reactivity of the compound. Therefore, more stringent safety measures should be considered.

Hazard Identification

| Hazard | Description (for 5-methyl-1H-benzotriazole) | Precautionary Statement Codes |

| Acute Oral Toxicity | Harmful if swallowed. | H302 |

| Skin Corrosion/Irritation | Causes skin irritation. | H315 |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | H319 |

| Specific target organ toxicity | May cause respiratory irritation. | H335 |

Personal Protective Equipment (PPE)

| Type | Recommendation |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. |

| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if working in a poorly ventilated area or with fine powders. |

First Aid Measures

| Exposure | Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention. |

Storage and Disposal

| Aspect | Guideline |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. |

| Disposal | Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways. |

Experimental Protocols

A specific, validated experimental protocol for the synthesis of this compound is not available in the public domain. However, based on synthetic routes for isomeric chloro-methylbenzotriazoles, a plausible multi-step synthesis can be proposed. This hypothetical protocol should be adapted and optimized by qualified personnel.

Proposed Synthesis of this compound

The proposed synthesis starts from 3-chloro-5-methylaniline and proceeds through acetylation, nitration, de-acetylation, reduction, and finally cyclization.

Step 1: Acetylation of 3-chloro-5-methylaniline

-

Dissolve 3-chloro-5-methylaniline in a suitable solvent such as aqueous methanol.

-

Add acetic anhydride dropwise while stirring and maintaining the temperature below 30°C.

-

Continue stirring for 2-3 hours at room temperature.

-

Pour the reaction mixture into cold water to precipitate the product, 3-chloro-5-methylacetanilide.

-

Filter, wash with water, and dry the product.

Step 2: Nitration of 3-chloro-5-methylacetanilide

-

Carefully add the 3-chloro-5-methylacetanilide to a mixture of concentrated sulfuric acid and nitric acid, maintaining the temperature below 10°C with an ice bath.

-

Stir the mixture for 1-2 hours, allowing it to slowly warm to room temperature.

-

Pour the reaction mixture onto crushed ice to precipitate the nitrated product.

-

Filter, wash thoroughly with cold water to remove excess acid, and dry. This will likely yield a mixture of nitro isomers.

Step 3: De-acetylation of the nitro-acetanilide

-

Reflux the nitrated product in an ethanolic solution of potassium hydroxide for 2-4 hours.

-

Cool the reaction mixture and pour it into water.

-

The deacetylated nitroaniline should precipitate.

-

Filter, wash with water, and dry the product.

Step 4: Reduction of the nitro group

-

Suspend the nitroaniline in ethanol.

-

Add a reducing agent, such as zinc dust or by catalytic hydrogenation (e.g., with Pd/C), in portions while monitoring the reaction temperature.

-

After the addition is complete, continue to stir until the reaction is complete (as monitored by TLC).

-

Filter off the reducing agent and concentrate the filtrate to obtain the crude 3-chloro-5-methyl-1,2-phenylenediamine.

Step 5: Cyclization to form this compound

-

Dissolve the crude 3-chloro-5-methyl-1,2-phenylenediamine in a mixture of acetic acid and water.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

-

The product, this compound, should precipitate.

-

Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to purify.

Visualizations

The following diagrams illustrate the proposed synthesis workflow and a hypothetical logical relationship for the handling of this chemical.

Caption: Proposed multi-step synthesis of this compound.

Methodological & Application

Application Notes and Protocols for 7-chloro-5-methyl-1H-benzotriazole in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Benzotriazole and its derivatives are a versatile class of heterocyclic compounds widely employed in organic synthesis, medicinal chemistry, and materials science.[1][2] Their utility stems from their unique chemical properties, acting as excellent leaving groups, synthetic auxiliaries, and ligands for transition metal-catalyzed reactions.[1][3] Substituted benzotriazoles, in particular, offer modulated reactivity and solubility, making them valuable tools in the synthesis of complex molecules. This document provides detailed application notes and protocols for the use of 7-chloro-5-methyl-1H-benzotriazole, a halogenated and alkylated derivative, in organic synthesis. While specific literature on this exact substitution pattern is limited, the protocols provided are based on well-established methodologies for structurally similar benzotriazole derivatives.

Physicochemical Properties (Predicted)

A summary of the predicted physicochemical properties of this compound is provided in the table below. These values are estimated based on the properties of related compounds like 5-chloro-1H-benzotriazole and 5-methyl-1H-benzotriazole.[4][5][6]

| Property | Predicted Value |

| Molecular Formula | C₇H₆ClN₃ |

| Molecular Weight | 167.60 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | >150 °C |

| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, THF, Acetone), sparingly soluble in non-polar solvents, and slightly soluble in hot water. |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via the diazotization of the corresponding diamine, 3-chloro-5-methyl-1,2-phenylenediamine, followed by cyclization. This is a standard and widely used method for the preparation of benzotriazoles.[7]

Reaction Scheme:

References

- 1. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 3. lupinepublishers.com [lupinepublishers.com]

- 4. researchgate.net [researchgate.net]

- 5. 5-Methyl-1H-benzotriazole | C7H7N3 | CID 8705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 94-97-3(5-chloro-1H-benzotriazole) | Kuujia.com [kuujia.com]

- 7. Experienced supplier of CAS:136-85-6,C7H7N3,5-Methyl-1H-benzotriazole [riyngroup.com]

Application of 7-chloro-5-methyl-1H-benzotriazole in Antiviral Drug Discovery: Application Notes and Protocols

Disclaimer: Extensive research has not yielded specific antiviral data for 7-chloro-5-methyl-1H-benzotriazole. The following application notes and protocols are based on studies of structurally related chloro and methyl-substituted benzotriazole derivatives and are intended to serve as a representative guide for researchers. The methodologies and potential applications described herein are inferred from the documented activities of these related compounds.

Introduction

Benzotriazole and its derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including antiviral properties.[1][2][3] These compounds, acting as purine analogs, can interfere with viral replication processes.[2] This document outlines the potential applications and experimental protocols for evaluating the antiviral efficacy of this compound, based on the findings from analogous compounds. The primary focus is on its potential activity against RNA viruses, particularly enteroviruses like Coxsackievirus B5 (CVB5).[1][4][5][6]

Potential Antiviral Applications

Substituted benzotriazole derivatives have shown promising activity against a variety of RNA viruses. The antiviral activity is significantly influenced by the nature and position of substituents on the benzotriazole ring. For instance, the presence of chlorine atoms has been linked to enhanced antiviral potency, while their replacement with methyl groups has, in some cases, led to a loss of activity.[1]

Based on studies of related compounds, this compound is a candidate for screening against a panel of RNA viruses, with a particular focus on:

-

Enteroviruses (e.g., Coxsackievirus B5, Poliovirus): Several benzotriazole derivatives have demonstrated potent and selective activity against CVB5.[1][4][5][6][7]

-

Respiratory Syncytial Virus (RSV): Some analogs have shown inhibitory effects on RSV.[1]

-

Flaviviruses (e.g., Bovine Viral Diarrhea Virus - BVDV, a surrogate for Hepatitis C Virus): Benzotriazole compounds have been reported to inhibit BVDV.[1]

The proposed mechanism of action for some active benzotriazole derivatives against enteroviruses involves the inhibition of the early stages of viral infection, specifically viral attachment to the host cell, rather than direct virucidal activity.[1][4][5][6]

Data Presentation: Antiviral Activity of Representative Benzotriazole Derivatives

The following table summarizes the antiviral activity of various substituted benzotriazole derivatives against Coxsackievirus B5 (CVB5), providing a reference for the potential efficacy of this compound.

| Compound ID | Substitution Pattern | Virus | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| 11b | Varies (not specified) | CVB5 | 6 | >100 | >16.7 | [1] |

| 18e | Varies (not specified) | CVB5 | 8.5 | >100 | >11.8 | [1] |

| 41a | 4,5-dichloro | CVB5 | 18.5 | >100 | >5.4 | [1] |

| 43a | 5,6-dichloro | CVB5 | 9 | >100 | >11.1 | [1] |

| 99b | Varies (not specified) | CVB5 | 6 | >100 | >16.7 | [1] |

| 56 | [4-(benzotriazol-2-yl)phenoxy]alkanoic acid derivative | CVB5 | 0.15 | 15 | 100 | [7] |

EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀)

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide the evaluation of this compound.

Cytotoxicity Assay

Objective: To determine the concentration of the compound that is toxic to the host cells, typically expressed as the 50% cytotoxic concentration (CC₅₀).

Materials:

-

Host cell line (e.g., Vero-76, HeLa)

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS)

-

This compound

-

MTT or XTT reagent

-

96-well plates

-

Spectrophotometer

Protocol:

-

Seed the 96-well plates with host cells at an appropriate density and incubate overnight to allow for cell attachment.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a "cells only" control (no compound) and a "medium only" control (no cells).

-

Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

-

Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a spectrophotometer.

-

Calculate the CC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antiviral Assay (Plaque Reduction Assay)

Objective: To determine the concentration of the compound that inhibits viral replication by 50% (EC₅₀).

Materials:

-

Host cell line

-

Virus stock (e.g., CVB5)

-

Cell culture medium

-

This compound

-

Agarose or methylcellulose overlay medium

-

Crystal violet staining solution

-

6-well or 12-well plates

Protocol:

-

Seed the plates with host cells and grow to confluency.

-

Prepare serial dilutions of the virus and infect the cells to determine the appropriate viral titer that produces a countable number of plaques.

-

In a separate experiment, pre-incubate the confluent cell monolayers with various concentrations of this compound for 1-2 hours.

-

Infect the cells with the predetermined viral titer in the presence of the compound.

-

After the infection period, remove the inoculum and add the overlay medium containing the corresponding concentration of the compound.

-

Incubate the plates until plaques are visible (typically 2-3 days).

-

Fix and stain the cells with crystal violet.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

-

Determine the EC₅₀ value by plotting the percentage of plaque reduction against the compound concentration.

Time-of-Addition Assay

Objective: To elucidate the stage of the viral replication cycle that is inhibited by the compound.

Protocol:

-

Pre-treatment of cells: Add the compound to the cells for a specific period before infection, then wash it out before adding the virus. This assesses the effect on cellular factors required for infection.

-

Co-treatment (Attachment/Entry): Add the compound simultaneously with the virus. This investigates the inhibition of viral attachment and entry.

-

Post-treatment: Add the compound at different time points after viral infection. This helps to determine if the compound acts on post-entry steps such as genome replication, protein synthesis, or virion assembly.

-

Quantify the viral yield or plaque formation for each condition to identify the sensitive time window.

Visualizations

Experimental Workflow for Antiviral Screening

Caption: Workflow for antiviral screening and mechanism of action studies.

Hypothesized Signaling Pathway of Inhibition

Caption: Hypothesized inhibition of viral attachment by this compound.

References

- 1. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Synthesis, Antitumor and Antiviral In Vitro Activities of New Benzotriazole-Dicarboxamide Derivatives [frontiersin.org]

- 3. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives [ouci.dntb.gov.ua]

- 6. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antiviral activity of benzotriazole derivatives. 5-[4-(Benzotriazol-2-yl)phenoxy]-2,2-dimethylpentanoic acids potently and selectively inhibit Coxsackie Virus B5 - PubMed [pubmed.ncbi.nlm.nih.gov]

HPLC analytical method for 7-chloro-5-methyl-1H-benzotriazole quantification

An HPLC-UV method for the quantification of 7-chloro-5-methyl-1H-benzotriazole has been developed to ensure accurate and precise measurements for research, quality control, and drug development applications. This application note provides a comprehensive protocol for the analysis of this compound.

Introduction

This compound is a halogenated derivative of benzotriazole. Benzotriazoles and their derivatives are utilized in various industrial applications, including as corrosion inhibitors and in pharmaceutical development.[1][2][3] Accurate quantification of these compounds is crucial for process monitoring, quality assurance of final products, and for studying their pharmacokinetic and pharmacodynamic properties in drug development. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of benzotriazole derivatives due to its sensitivity, specificity, and robustness.[1][4]

Principle of the Method

This method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column for the separation of this compound. The separation is based on the partitioning of the analyte between the nonpolar stationary phase (C18) and a polar mobile phase. The compound is then detected by a UV-Vis detector at a wavelength where it exhibits maximum absorbance. Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.

Instrumentation and Materials

Instrumentation

-

HPLC system equipped with a quaternary or binary pump

-

Autosampler

-

Column oven

-

UV-Vis or Diode Array Detector (DAD)[4]

-

Data acquisition and processing software

Chemicals and Reagents

-

This compound reference standard (purity >98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or ultrapure)

-

Formic acid (or Phosphoric acid, HPLC grade)[5]

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Syringe filters (0.45 µm or 0.22 µm)

Chromatographic Column

-

A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point.

Experimental Protocols

Preparation of Mobile Phase

-

Prepare Mobile Phase A: 0.1% Formic Acid in Water.

-

Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Degas both mobile phases using a suitable method such as sonication or vacuum filtration.

Preparation of Standard Solutions

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase or a suitable diluent (e.g., 50:50 water:acetonitrile). A typical calibration range could be 0.5 - 50 µg/mL.

Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for a solid sample is provided below:

-

Accurately weigh a known amount of the sample containing this compound.

-

Transfer the sample to a volumetric flask.

-

Add a suitable solvent (e.g., methanol or acetonitrile) to dissolve the analyte. Sonication may be used to aid dissolution.[1]

-

Dilute to the mark with the solvent.

-

Filter the solution through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial before injection.

HPLC Analysis and Quantification

Chromatographic Conditions

The following are recommended starting conditions and may require optimization.

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 60% A / 40% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 276 nm (or as determined by UV scan) |

| Run Time | 10 minutes |

Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a blank (diluent) to ensure no interfering peaks are present.

-

Inject the standard solutions in increasing order of concentration.

-

Inject the prepared sample solutions.

-

Inject a standard solution after a series of sample injections to check for system suitability.

Data Analysis

-

Identify the peak for this compound in the chromatograms based on the retention time of the standard.

-

Integrate the peak area for the analyte in all standards and samples.

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the coefficient of determination (r²). The r² value should ideally be ≥ 0.999.[6]

-

Calculate the concentration of this compound in the samples using the regression equation.

Method Performance Characteristics

The following table presents typical performance characteristics for an HPLC method for benzotriazole derivatives. These values should be experimentally determined during method validation.

| Parameter | Typical Value |

| Retention Time (RT) | 3 - 7 minutes |

| Linearity (r²) | ≥ 0.999[6] |

| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |